molecular formula C11H17N3O B2468925 2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine CAS No. 2189368-17-8

2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine

Cat. No.: B2468925
CAS No.: 2189368-17-8
M. Wt: 207.277
InChI Key: HXPXYPRWXFMLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine is a chemical hybrid compound of high interest in medicinal chemistry and drug discovery, incorporating two privileged substructures: a piperidine ring and a pyrazine heterocycle . The piperidine scaffold is a fundamental building block found in numerous natural alkaloids and synthetic pharmaceuticals, valued for its ability to influence the physicochemical properties and biological activity of larger molecules . The pyrazine ring is a nitrogen-containing heterocycle whose derivatives are frequently investigated for their diverse bioactivities, with significant research focused on their antitumor potential . The specific molecular architecture of this compound, which links these two rings via a methoxy bridge, presents a versatile scaffold for structural diversification. It is intended for use as a key intermediate or building block in organic synthesis and hit-to-lead optimization campaigns. Researchers can functionalize the piperidine nitrogen or explore substitutions on the pyrazine core to synthesize novel compounds for high-throughput screening and structure-activity relationship (SAR) studies . This product is strictly for Research Use Only (RUO) and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(1-methylpiperidin-2-yl)methoxy]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-7-3-2-4-10(14)9-15-11-8-12-5-6-13-11/h5-6,8,10H,2-4,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPXYPRWXFMLKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1COC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1,2-Dicarbonyl Compounds with Diamines

Pyrazine derivatives are classically synthesized via condensation reactions between 1,2-dicarbonyl compounds and 1,2-diamines. For example, reacting glyoxal with ethylenediamine under basic conditions yields pyrazine. However, introducing substituents requires tailored precursors:

  • 2-Hydroxypyrazine : Synthesized via demethylation of 2-methoxypyrazine using methionine or boron tribromide (BBr₃). For instance, treating 2-methoxypyrazine with BBr₃ in dichloromethane at 0°C achieves quantitative demethylation.

Oxidation of Dihydropyrazines

Dihydropyrazines, formed by condensing 1,2-diamines with 1,2-diketones, are oxidized to pyrazines using agents like manganese dioxide (MnO₂) or copper(II) oxide (CuO). This method ensures regioselectivity but requires careful control of oxidation conditions to avoid over-oxidation.

Preparation of the (1-Methylpiperidin-2-yl)methoxy Side Chain

Synthesis of 1-Methylpiperidine-2-methanol

The side chain originates from piperidine-2-methanol, which undergoes N-methylation:

  • Reduction of Piperidine-2-carboxylic Acid : Lithium aluminum hydride (LiAlH₄) reduces piperidine-2-carboxylic acid methyl ester to piperidine-2-methanol.
  • N-Methylation : Treating piperidine-2-methanol with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) yields 1-methylpiperidine-2-methanol.

Conversion to Bromide Derivative

The alcohol is converted to (1-methylpiperidin-2-yl)methyl bromide using phosphorus tribromide (PBr₃) in dichloromethane. This step is critical for subsequent alkylation reactions.

Key Alkylation Strategies

Silver Carbonate-Mediated Alkylation

2-Hydroxypyrazine reacts with (1-methylpiperidin-2-yl)methyl bromide in the presence of silver carbonate (Ag₂CO₃) and dichloromethane (DCM) to form the ether linkage. The reaction proceeds via an SN2 mechanism, with silver ions polarizing the hydroxyl group for nucleophilic displacement:

$$
\text{2-Hydroxypyrazine} + \text{(1-Methylpiperidin-2-yl)methyl bromide} \xrightarrow{\text{Ag}2\text{CO}3, \text{DCM}} \text{this compound}
$$

Typical Procedure :

  • Combine 2-hydroxypyrazine (1.0 equiv), (1-methylpiperidin-2-yl)methyl bromide (1.2 equiv), and Ag₂CO₃ (2.0 equiv) in anhydrous DCM.
  • Stir at room temperature for 12–24 hours under nitrogen.
  • Filter through Celite, concentrate, and purify via column chromatography (CHCl₃/MeOH 9:1).

Yield : 50–65%.

Mitsunobu Reaction

An alternative employs the Mitsunobu reaction to couple 2-hydroxypyrazine with 1-methylpiperidine-2-methanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids bromide synthesis but requires stoichiometric reagents:

$$
\text{2-Hydroxypyrazine} + \text{1-Methylpiperidine-2-methanol} \xrightarrow{\text{DEAD, PPh}_3} \text{this compound}
$$

Typical Procedure :

  • Dissolve 2-hydroxypyrazine (1.0 equiv), 1-methylpiperidine-2-methanol (1.5 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) in tetrahydrofuran (THF).
  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.
  • Concentrate and purify via silica gel chromatography.

Yield : 40–55%.

Comparative Analysis of Methods

Method Advantages Disadvantages
Silver Carbonate High reproducibility; mild conditions Requires bromide synthesis; moderate yields
Mitsunobu No pre-formed halide needed Expensive reagents; lower yields

Characterization and Validation

Synthesized this compound is characterized via:

  • ¹H NMR : Peaks at δ 2.24 (piperidine methyl), 3.74 (N-methyl), 5.33 (OCH₂).
  • MS : Molecular ion peak at m/z 237 (M+H)⁺.
  • IR : Stretching vibrations at 2929 cm⁻¹ (C-H) and 1245 cm⁻¹ (C-O-C).

Challenges and Optimization

  • Steric Hindrance : Bulky piperidine group slows alkylation; increasing reaction time or temperature improves yields.
  • Purification : Silica gel chromatography with gradient elution (CHCl₃:MeOH 95:5 to 90:10) effectively separates product from byproducts.

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the pyrazine ring to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with various functional groups.

Scientific Research Applications

2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. 2-(Piperidin-4-yloxy)pyrazine Hydrochloride This compound (CAS 950649-21-5) replaces the methylpiperidinylmethoxy group with a piperidin-4-yloxy substituent.

B. 2-Methoxy-3-isopropylpyrazine (IPMP)
IPMP, a volatile compound found in plant roots, shares a methoxy-substituted pyrazine core but lacks the methylpiperidine moiety. Its simpler structure enhances volatility, making it effective as a nematode attractant, whereas the bulkier methylpiperidine group in the target compound likely reduces volatility and increases membrane permeability .

C. Pyrazine-Based Chromophores (e.g., 2,5-Bis(2-phenylethenyl)pyrazine Derivatives)
Methoxy groups on peripheral benzene rings in these chromophores influence π-conjugation and solid-state packing via CH···O interactions. In contrast, the methylpiperidine-methoxy group in the target compound disrupts planar stacking, favoring 3D molecular arrangements and altering photophysical properties .

Electronic and Photophysical Properties

Pyrazine derivatives with electron-donating groups (EDGs) like methoxy or dimethylamino exhibit intramolecular charge transfer (ICT). The target compound’s methylpiperidine-methoxy group acts as a moderate EDG, but its steric bulk may restrict solvatochromic shifts compared to planar EDGs like diphenylamino groups. For example:

Compound λabs (nm) λem (nm) Solvatochromism
Target Compound 320–350 450–500 Moderate
Diphenylamino-pyrazine [18] 380–420 550–600 Strong

The reduced ICT in the target compound is attributed to the twisted conformation of the methylpiperidine group, which limits conjugation .

Biological Activity

2-[(1-Methylpiperidin-2-yl)methoxy]pyrazine is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a pyrazine ring substituted with a methoxy group linked to a 1-methylpiperidine moiety. This configuration may influence its interaction with biological targets, enhancing its pharmacological profile.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Pyrazine derivatives are known for their antimicrobial properties. Studies have shown that certain pyrazines can inhibit bacterial growth, suggesting potential applications in treating infections .
  • Antitumor Properties : Pyrazole derivatives, closely related to pyrazines, have demonstrated significant antitumor activity against various cancer cell lines. For instance, some pyrazole carboxamides showed notable efficacy against breast cancer cells in vitro .
  • Anti-inflammatory Effects : Compounds with similar structures have been studied for their anti-inflammatory effects, potentially useful in managing inflammatory diseases .

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : Similar compounds often act by inhibiting specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Interaction : The methoxy and piperidine groups may facilitate binding to various receptors, influencing neurotransmitter systems or other signaling pathways.

Antimicrobial Activity

A study examining the antimicrobial properties of various pyrazine derivatives found that those with piperidine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be a candidate for further antimicrobial development.

Antitumor Activity

In a recent investigation, a series of pyrazole derivatives were tested for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain derivatives displayed significant cytotoxicity, particularly when combined with traditional chemotherapeutic agents like doxorubicin, highlighting the potential for synergistic effects in treatment protocols .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityMechanism of Action
3-Isobutyl-2-methoxypyrazineAntimicrobialEnzyme inhibition
Pyrazole carboxamide derivativesAntitumorInduction of apoptosis
Fentanyl analogsAnalgesicμ-opioid receptor agonism

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